molecular formula C20H23NO4 B8124650 [2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1908436-03-2

[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8124650
CAS No.: 1908436-03-2
M. Wt: 341.4 g/mol
InChI Key: WZYMRFYKRNMWDU-UHFFFAOYSA-N
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Description

[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a biphenyl group, a formyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: The major products would be the nitrated or halogenated derivatives of the biphenyl core.

Scientific Research Applications

Chemistry

In chemistry, [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the formyl group can be modified to create compounds with anti-inflammatory or anticancer properties.

Industry

In industry, [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its formyl group, forming a covalent bond with the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester lies in its combination of a biphenyl core, a formyl group, and a carbamic acid tert-butyl ester. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[2-[3-(3-formylphenyl)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-10-11-24-18-9-5-8-17(13-18)16-7-4-6-15(12-16)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYMRFYKRNMWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123900
Record name Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1908436-03-2
Record name Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1908436-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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